2-{1-Phenylimidazo[1,5-a]pyridin-3-yl}ethan-1-amine
Description
2-{1-Phenylimidazo[1,5-a]pyridin-3-yl}ethan-1-amine is a bicyclic heteroaromatic compound featuring an imidazo[1,5-a]pyridine core substituted with a phenyl group at the 1-position and an ethanamine chain at the 3-position. Its solid-state properties have been extensively studied, including polymorphism and crystallization behavior in various solvents. The nitrate salt of this compound has been synthesized to investigate its physicochemical stability and intermolecular interactions via Hirshfeld Surface and Energy Framework analyses .
Properties
IUPAC Name |
2-(1-phenylimidazo[1,5-a]pyridin-3-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c16-10-9-14-17-15(12-6-2-1-3-7-12)13-8-4-5-11-18(13)14/h1-8,11H,9-10,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYAMGLJRCGOEHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CN3C(=N2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-Phenylimidazo[1,5-a]pyridin-3-yl}ethan-1-amine typically involves multicomponent reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . Another approach involves the use of gold-catalyzed oxidation of terminal alkynes to glyoxals, followed by nucleophilic addition of 2-phenylimidazo[1,2-a]pyridines to glyoxals to yield α-hydroxyl ketones, and subsequent oxygenation to afford the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of multicomponent reactions and gold-catalyzed processes suggests that scalable methods could be developed based on these laboratory techniques.
Chemical Reactions Analysis
Types of Reactions
2-{1-Phenylimidazo[1,5-a]pyridin-3-yl}ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: Gold-catalyzed oxidation of terminal alkynes to glyoxals.
Nucleophilic Addition: Addition of 2-phenylimidazo[1,2-a]pyridines to glyoxals.
Substitution: Reactions involving the substitution of functional groups on the imidazo[1,5-a]pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include gold catalysts, terminal alkynes, glyoxals, and various oxidizing agents. Reaction conditions often involve mild temperatures and air atmosphere to facilitate the oxidation processes .
Major Products
The major products formed from these reactions include α-hydroxyl ketones and various substituted imidazo[1,5-a]pyridine derivatives .
Scientific Research Applications
2-{1-Phenylimidazo[1,5-a]pyridin-3-yl}ethan-1-amine has a broad spectrum of scientific research applications:
Mechanism of Action
The mechanism of action of 2-{1-Phenylimidazo[1,5-a]pyridin-3-yl}ethan-1-amine involves its interaction with various molecular targets and pathways. The compound’s imidazo[1,5-a]pyridine core allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. Specific molecular targets and pathways are still under investigation, but its structure suggests it could interact with γ-aminobutyric acid receptors and other biological targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Imidazo[1,5-a]pyridine Family
3-Phenylimidazo[1,5-a]pyridin-1-amine
- Molecular Formula : C₁₃H₁₁N₃
- Substituents : Phenyl group at the 3-position, amine at the 1-position.
- Key Differences: The substitution pattern reverses the positions of the phenyl and amine groups compared to the target compound. This positional isomerism may influence electronic properties and binding affinities in biological systems. No salt forms or polymorphism data are reported for this analog .
1-Amino-3-alkylimidazo[1,5-a]pyridines
Pyrazolo[1,5-a]pyridine Derivatives
2-{Pyrazolo[1,5-a]pyridin-3-yl}ethan-1-amine Dihydrochloride
- Molecular Formula : C₉H₁₅N₃·2HCl
- Substituents : Ethanamine chain at the 3-position of a pyrazolo[1,5-a]pyridine core.
- The dihydrochloride salt enhances solubility compared to the free base form of the target compound .
2-{4H,5H,6H,7H-Pyrazolo[1,5-a]pyridin-3-yl}ethan-1-amine
Data Table: Structural and Physicochemical Comparison
Biological Activity
2-{1-Phenylimidazo[1,5-a]pyridin-3-yl}ethan-1-amine is a heterocyclic compound belonging to the imidazo[1,5-a]pyridine family. Its unique structure, which combines imidazole and pyridine rings, makes it a subject of interest in various biological studies. This article explores its biological activities, including antibacterial, antifungal, and potential therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is 2-(1-phenylimidazo[1,5-a]pyridin-3-yl)ethanamine, and its molecular formula is . The structure features a phenyl group attached to an imidazo[1,5-a]pyridine ring system, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 237.30 g/mol |
| CAS Number | 724438-59-9 |
| Chemical Structure | Chemical Structure |
Antibacterial Activity
Research indicates that compounds within the imidazo[1,5-a]pyridine family exhibit significant antibacterial properties. In vitro studies have shown that derivatives of this compound can inhibit the growth of various bacteria:
- Staphylococcus aureus
- Escherichia coli
For example, certain derivatives demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli .
Antifungal Activity
The compound has also been evaluated for antifungal properties. Studies have reported that certain derivatives possess activity against fungi such as Candida albicans and Fusarium oxysporum. The MIC values for these activities ranged from 0.0048 mg/mL to 0.078 mg/mL .
Research Findings
A detailed examination of the biological activity of this compound reveals promising therapeutic potential:
- In vitro Studies : Various studies have focused on the compound's interaction with microbial strains. For instance, one study found that modifications in the phenyl ring significantly influenced antimicrobial potency .
- Structure-Activity Relationship (SAR) : The relationship between the chemical structure and biological activity has been a focal point in research. It was observed that specific substitutions on the imidazo[1,5-a]pyridine core enhance antibacterial efficacy .
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Case Study 1 : A study investigated a series of imidazo[1,5-a]pyridine derivatives for their antibacterial properties against Gram-positive and Gram-negative bacteria. The findings indicated that structural modifications led to enhanced activity against resistant strains .
- Case Study 2 : Another research effort focused on the antifungal activity of related compounds, demonstrating significant inhibition of fungal growth through specific structural alterations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
